Cas no 2227891-19-0 ((2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol)

(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol
- 2227891-19-0
- EN300-1762562
-
- Inchi: 1S/C9H10FNO3/c1-6(12)4-7-2-3-8(11(13)14)5-9(7)10/h2-3,5-6,12H,4H2,1H3/t6-/m1/s1
- InChI Key: HXRBGYYFEYKDBY-ZCFIWIBFSA-N
- SMILES: FC1C=C(C=CC=1C[C@@H](C)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 199.06447134g/mol
- Monoisotopic Mass: 199.06447134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66Ų
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762562-0.05g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1762562-0.25g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1762562-1g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1762562-0.1g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1762562-0.5g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1762562-2.5g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1762562-5.0g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1762562-10g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1762562-10.0g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1762562-5g |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol |
2227891-19-0 | 5g |
$4349.0 | 2023-09-20 |
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol Related Literature
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on (2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol
Professional Introduction to (2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol (CAS No. 2227891-19-0)
(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol, with the CAS number 2227891-19-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a chiral center at the propan-2-ol moiety, combined with a fluorinated nitrophenyl group, presents a unique structural framework that is highly relevant to the development of novel therapeutic agents. The presence of both fluorine and nitro substituents not only influences its electronic properties but also enhances its potential as a pharmacophore in drug design.
The< strong>fluoro substituent is particularly noteworthy in medicinal chemistry due to its ability to modulate metabolic stability, lipophilicity, and binding affinity. In recent years, fluorinated compounds have been extensively studied for their role in improving drug efficacy and bioavailability. For instance, the introduction of a< strong>fluoro atom at the 2-position of an aromatic ring can significantly enhance the metabolic resistance of a molecule, thereby prolonging its half-life in vivo. This property is especially valuable in the development of long-acting drugs that require fewer dosing regimens.
The< strong>nitro group, on the other hand, serves as an important pharmacological moiety that can influence both the electronic and steric environment of a molecule. Nitro groups are known to participate in various biochemical interactions, including redox processes and hydrogen bonding. In particular, the< strong>nitro group can be reduced to an amine under certain physiological conditions, which can alter the pharmacological profile of the compound. This redox chemistry has been exploited in the development of anti-inflammatory and anticancer agents, where the conversion of nitro to amine groups can lead to enhanced therapeutic effects.
The combination of these two functional groups in< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol creates a versatile scaffold that can be further modified to target specific biological pathways. The chiral center at the propan-2-ol moiety adds another layer of complexity, allowing for the exploration of enantiomeric relationships that can significantly impact drug potency and selectivity. Chiral drugs are known to exhibit different pharmacological properties depending on their stereochemistry, making them crucial for developing highly effective and safe therapeutics.
In recent years, there has been growing interest in using computational methods to predict and optimize the pharmacological properties of chiral compounds like< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol. Advanced computational techniques such as molecular docking, quantum mechanics simulations, and machine learning algorithms have enabled researchers to design and screen novel drug candidates with unprecedented efficiency. These methods have been particularly useful in identifying optimal conformations and interactions between the compound and biological targets, thereby accelerating the drug discovery process.
The< strong>nitro-fluorophenyl moiety present in this compound has been investigated for its potential applications in various therapeutic areas. For example, studies have shown that derivatives of this scaffold exhibit promising activity against infectious diseases caused by resistant pathogens. The ability of these compounds to interact with bacterial enzymes and inhibit their function has made them attractive candidates for developing new antibiotics. Additionally, the< strong>fluoro substituent has been shown to enhance the binding affinity of these compounds to their targets, leading to improved therapeutic outcomes.
Another area where< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol has shown promise is in the treatment of neurological disorders. Neurological diseases often involve complex interactions between neurotransmitters and receptors, making them challenging to treat with conventional drugs. However, the unique structural features of this compound have allowed researchers to develop novel molecules that can modulate these interactions more effectively. For instance, studies have demonstrated that derivatives of this scaffold can interact with specific neurotransmitter receptors, leading to potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol presents several challenges due to its complex structural features. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. One common approach involves asymmetric synthesis techniques that allow for the selective formation of the desired enantiomer. These techniques often rely on chiral catalysts or auxiliaries that facilitate enantioselective reactions without compromising efficiency.
Once synthesized,< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol can be further functionalized through various chemical transformations to explore its full pharmacological potential. For example, modifications at the aromatic ring or aliphatic chain can alter its biological activity while maintaining its core structure. These modifications are often guided by computational predictions and experimental data from preliminary studies.
The use of high-throughput screening (HTS) technologies has also played a crucial role in evaluating the pharmacological properties of< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol. HTS allows researchers to rapidly test thousands of compounds against various biological targets simultaneously, providing valuable insights into their potential therapeutic applications. This approach has been instrumental in identifying lead compounds that can be further optimized into viable drug candidates.
In conclusion,< strong>(2R)-1-(2-fluoro-4-nitrophenyl)propan-2-ol (CAS No. 2227891-19-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features combining a chiral center with fluorinated nitrophenyl groups make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
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